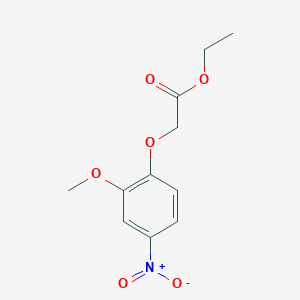
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which is further substituted with a methoxy group (-OCH3) and an ethoxycarbonyl group (-COOCH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-2-methoxyphenoxyacetate typically involves the nitration of 2-methoxyphenol followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The resulting 4-nitro-2-methoxyphenol is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-nitro-2-methoxyphenoxyacetate.
Industrial Production Methods
On an industrial scale, the production of ethyl 4-nitro-2-methoxyphenoxyacetate may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, ethyl chloroacetate.
Major Products Formed
Reduction: 4-amino-2-methoxyphenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-nitro-2-methoxyphenoxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and ethoxycarbonyl groups can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can be compared with other similar compounds, such as:
Methyl 4-nitro-2-methoxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-nitro-2-hydroxyphenoxyacetate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their functional groups.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H13NO6 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-9-5-4-8(12(14)15)6-10(9)16-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
HRVINGUSVYRDRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
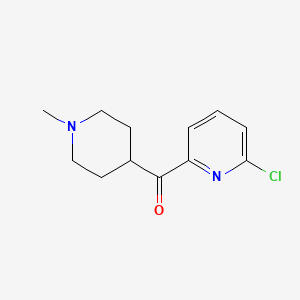
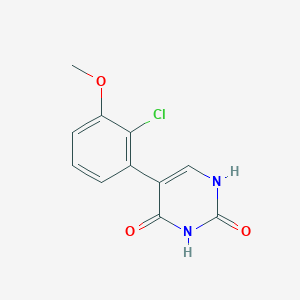
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)
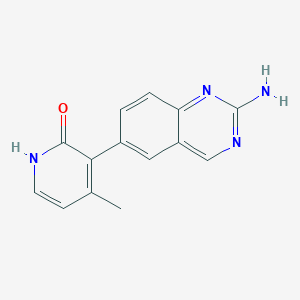
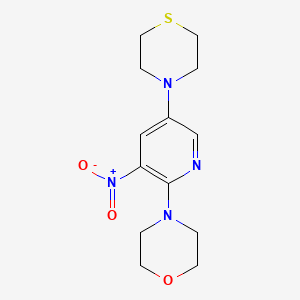
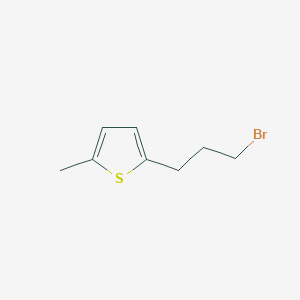
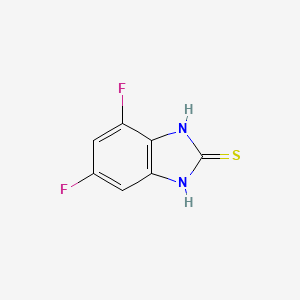
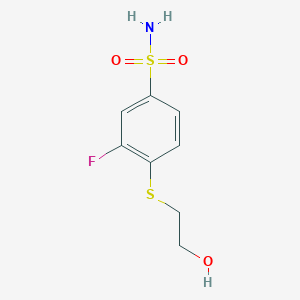
![9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8700869.png)
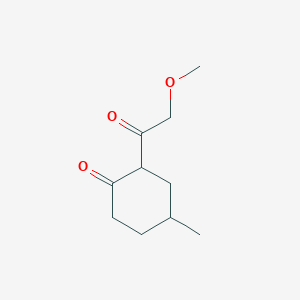
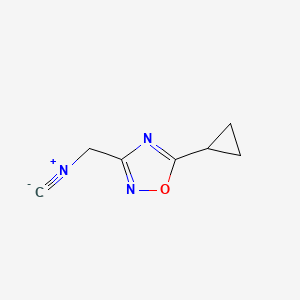

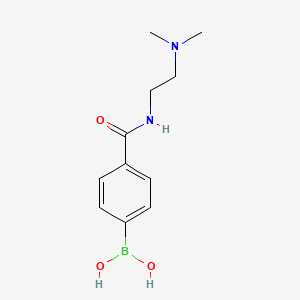
![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)
